Ethyl 2-((5-hydroxy-3,3-dimethylpentyl)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((5-hydroxy-3,3-dimethylpentyl)oxy)acetate is an organic compound that belongs to the class of esters Esters are known for their pleasant odors and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-hydroxy-3,3-dimethylpentyl)oxy)acetate typically involves the esterification of 5-hydroxy-3,3-dimethylpentanol with ethyl chloroacetate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as acidic resins can also enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-hydroxy-3,3-dimethylpentyl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in an acidic medium.
Reduction: LiAlH4 in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 2-((5-oxo-3,3-dimethylpentyl)oxy)acetate.
Reduction: Formation of 2-((5-hydroxy-3,3-dimethylpentyl)oxy)ethanol.
Substitution: Formation of various substituted acetates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((5-hydroxy-3,3-dimethylpentyl)oxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of Ethyl 2-((5-hydroxy-3,3-dimethylpentyl)oxy)acetate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis in biological systems, releasing the active hydroxy compound, which can then interact with specific pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings.
Isopropyl acetate: Known for its use in perfumes and as a solvent.
Uniqueness
Ethyl 2-((5-hydroxy-3,3-dimethylpentyl)oxy)acetate is unique due to the presence of both a hydroxy group and a dimethylpentyl group
Properties
Molecular Formula |
C11H22O4 |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
ethyl 2-(5-hydroxy-3,3-dimethylpentoxy)acetate |
InChI |
InChI=1S/C11H22O4/c1-4-15-10(13)9-14-8-6-11(2,3)5-7-12/h12H,4-9H2,1-3H3 |
InChI Key |
HKJDFZFDZWVYJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCCC(C)(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.